A Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: A Key Intermediate in Nucleoside Synthesis
A Technical Guide to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose: A Key Intermediate in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a crucial protected carbohydrate intermediate in the field of medicinal chemistry and drug development. Its strategic use of benzoyl protecting groups allows for selective modifications at the C2 position of the ribofuranose ring, making it an essential building block for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are the cornerstones of numerous antiviral and anticancer therapies. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a white crystalline powder. The benzoyl groups serve as effective protecting groups for the hydroxyl functions at the C1, C3, and C5 positions of the D-ribofuranose moiety, rendering the molecule stable under various reaction conditions while allowing for chemical manipulation at the free C2 hydroxyl group.
Table 1: Physicochemical Properties of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose
| Property | Value | Reference |
| CAS Number | 22224-41-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₆H₂₂O₈ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 462.45 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Melting Point | 127 - 142 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | 2°C - 8°C | --INVALID-LINK-- |
Table 2: Spectroscopic Data for a Related Compound: 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
| Data Type | Key Features | Reference |
| ¹H NMR | Anomeric proton at δ 5.8–6.2 ppm (doublet), benzoyl protons at δ 7.4–8.0 ppm (multiplet), ribose protons at δ 4.0–5.2 ppm (multiplet). | --INVALID-LINK-- |
| ¹³C NMR | Benzoyl carbonyl carbons at δ 165–170 ppm. | --INVALID-LINK-- |
| Mass Spectrometry | Molecular ion peaks consistent with the molecular formula. For C₂₇H₂₄O₈ (the methylated analogue), m/z 476.5. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose
A common synthetic route to 1,3,5-Tri-O-benzoyl-a-D-ribofuranose involves the benzoylation of D-ribose. The following is a representative protocol based on established chemical principles for the protection of carbohydrates.
Materials:
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D-ribose
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Pyridine (anhydrous)
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Benzoyl chloride
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Suspend D-ribose in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride dropwise to the stirred suspension. The amount of benzoyl chloride should be in stoichiometric excess to ensure complete benzoylation of the hydroxyl groups.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of water.
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Dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,3,5-Tri-O-benzoyl-a-D-ribofuranose as a white solid.
Application in Nucleoside Synthesis: A General Workflow
1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a versatile starting material for the synthesis of various nucleoside analogues. A key strategy involves the modification of the C2 hydroxyl group, followed by the introduction of a nucleobase at the anomeric C1 position.
Workflow:
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Modification at C2: The free hydroxyl group at the C2 position can be oxidized to a ketone or subjected to other modifications. For instance, oxidation with a mild oxidizing agent like Dess-Martin periodinane can yield the corresponding 2-ketoribose derivative.
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Glycosylation: The modified ribofuranose derivative is then coupled with a silylated nucleobase (e.g., persilylated uracil) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, often a variation of the Vorbrüggen glycosylation, forms the N-glycosidic bond.
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Deprotection: The benzoyl protecting groups are subsequently removed under basic conditions, typically using sodium methoxide in methanol, to yield the final nucleoside analogue.
Role in Drug Development
The significance of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose in drug development lies in its utility for creating modified nucleosides that can act as antiviral or anticancer agents. --INVALID-LINK-- By serving as a scaffold, it allows for the introduction of various functional groups at the C2 position, which can enhance the therapeutic properties of the resulting nucleosides, such as increased metabolic stability or improved binding to viral enzymes.
A notable example of a drug whose synthesis can involve intermediates derived from protected ribose is Remdesivir. While the commercial synthesis of Remdesivir has evolved through several generations, early synthetic strategies often rely on protected ribose derivatives to construct the core nucleoside structure. The synthesis of the C-nucleoside core of Remdesivir involves the coupling of a protected ribonolactone with the pyrrolo[2,1-f][1][2][3]triazine base.
Visualizations
Caption: General workflow for nucleoside synthesis starting from 1,3,5-Tri-O-benzoyl-a-D-ribofuranose.
Conclusion
1,3,5-Tri-O-benzoyl-a-D-ribofuranose is an indispensable tool in the arsenal of medicinal chemists. Its well-defined chemical properties and reactivity make it a reliable and versatile starting material for the stereocontrolled synthesis of complex nucleoside analogues. The continued exploration of new synthetic methodologies employing this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy against a range of diseases.
